molecular formula C81H113N19O19S2 B8083240 Cortistatin-14

Cortistatin-14

Katalognummer: B8083240
Molekulargewicht: 1721.0 g/mol
InChI-Schlüssel: DDRPLNQJNRBRNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cortistatin-14 is a cyclic neuropeptide primarily expressed in the cortex and hippocampus of the brain. It shares structural and functional similarities with somatostatin-14, another neuropeptide. This compound can bind to all five cloned somatostatin receptors and the ghrelin receptor, exerting various biological activities. It coexists with gamma-aminobutyric acid within the cortex and hippocampus, playing a role in modulating neuronal activity and sleep patterns .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cortistatin-14 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques, such as preparative high-performance liquid chromatography, are employed to obtain this compound with a purity of over 95% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cortistatin-14 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um Disulfidbrücken zu bilden, die für seine zyklische Struktur unerlässlich sind.

    Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen, was zu linearen Formen des Peptids führt.

    Substitution: Substitutionsreaktionen können bestimmte Aminosäurereste innerhalb des Peptids modifizieren und seine biologische Aktivität verändern.

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid oder Iod können unter milden Bedingungen als Oxidationsmittel verwendet werden.

    Reduktion: Dithiothreitol oder Tris(2-carboxyethyl)phosphin werden häufig als Reduktionsmittel verwendet.

    Substitution: Aminosäurederivate und Kupplungsreagenzien werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

CST-14 has been shown to exert antidepressant-like effects and influence various neurophysiological processes.

Key Findings:

  • Antidepressant Effects : CST-14 administration has been linked to modulation of depression processes via interactions with ghrelin and GABAA receptors. Rodent models have demonstrated that CST-14 can reduce symptoms in tests such as the forced swimming test (FST) and tail suspension test (TST) .
  • Neuroprotective Properties : In studies focused on sepsis-associated encephalopathy (SAE), CST-14 demonstrated protective effects against cognitive impairment and microglial activation. It improved behavioral performance in mouse models subjected to sepsis, indicating its potential for treating cognitive dysfunction related to severe infections .

Endocrine Regulation

CST-14 plays a significant role in endocrine regulation, particularly concerning growth hormone (GH) and insulin secretion.

Key Findings:

  • Inhibition of GH Secretion : CST-14 has been shown to inhibit GH secretion in response to stimuli such as hexarelin (HEX), similar to SS-14. This inhibition was observed in both normal subjects and patients with acromegaly .
  • Insulin Regulation : Similar to its effects on GH, CST-14 also inhibits insulin secretion, suggesting its potential role in managing metabolic disorders .

Anti-inflammatory Effects

CST-14 exhibits anti-inflammatory properties that could be harnessed for therapeutic interventions in various inflammatory conditions.

Key Findings:

  • Pulmonary Inflammation : Research has identified CST-14 as an endogenous inhibitor of pulmonary inflammation and fibrosis, indicating its potential use in respiratory diseases .
  • Cytokine Modulation : In sepsis models, CST-14 treatment reduced levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha, highlighting its role in modulating immune responses .

Data Summary

The following table summarizes key findings related to the applications of CST-14:

Application AreaKey FindingsStudy Reference
NeuropharmacologyAntidepressant-like effects; improves cognitive function in sepsis models , ,
Endocrine RegulationInhibits GH and insulin secretion , ,
Anti-inflammatory EffectsReduces pulmonary inflammation; modulates cytokine levels ,

Case Studies

  • Sepsis-associated Encephalopathy :
    • A study demonstrated that CST-14 significantly improved cognitive deficits and reduced microglial activation in a cecal ligation and puncture (CLP) model of sepsis. Behavioral tests indicated enhanced survival rates and reduced anxiety-related behaviors following treatment with CST-14 at doses ranging from 100–500 μg/kg .
  • Endocrine Response Modulation :
    • Clinical trials have shown that CST-14 effectively inhibits spontaneous GH secretion in healthy volunteers, comparable to the effects observed with SS-14. This suggests a potential therapeutic avenue for conditions characterized by excessive GH secretion, such as acromegaly .

Wirkmechanismus

Cortistatin-14 exerts its effects by binding to somatostatin receptors (sst1-sst5) and the ghrelin receptor. It modulates neuronal activity by interacting with gamma-aminobutyric acid receptors within the cortex and hippocampus. The peptide has been shown to produce antidepressant-like effects by mediating the ghrelin and gamma-aminobutyric acid receptor signaling pathways. It also inhibits the secretion of growth hormone and insulin, similar to somatostatin-14 .

Vergleich Mit ähnlichen Verbindungen

Cortistatin-14 ähnelt strukturell und funktionell Somatostatin-14. Beide Peptide binden an Somatostatin-Rezeptoren und zeigen ähnliche biologische Aktivitäten, wie z. B. die Hemmung der Hormonsekretion und die Modulation der neuronalen Aktivität. This compound bindet auch an den Ghrelin-Rezeptor, was bei Somatostatin-14 nicht der Fall ist. Diese einzigartige Eigenschaft ermöglicht es this compound, zusätzliche Wirkungen auszuüben, wie z. B. die Modulation von Appetit und Energiestoffwechsel .

Ähnliche Verbindungen:

Die einzigartige Fähigkeit von this compound, sowohl an Somatostatin- als auch an Ghrelin-Rezeptoren zu binden, unterstreicht sein Potenzial als vielseitiges therapeutisches Mittel in verschiedenen medizinischen und wissenschaftlichen Anwendungen.

Biologische Aktivität

Cortistatin-14 (CST-14) is a cyclic neuropeptide that shares structural and functional similarities with somatostatin-14. It is predominantly expressed in the cortex and hippocampus and plays a significant role in various biological processes, including neuroprotection, modulation of sleep, and regulation of inflammatory responses. This article delves into the biological activity of CST-14, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

CST-14 interacts with multiple receptors, including all five somatostatin receptors (SSTR1-SSTR5) and the growth hormone secretagogue receptor (GHS-R1a). It exhibits high binding affinity to these receptors, demonstrating potency in modulating physiological responses. The IC50 values for CST-14 at different SSTRs are as follows:

Receptor IC50 (nM)
SSTR20.09
SSTR40.20
SSTR30.30
SSTR50.30
SSTR15.00

Additionally, CST-14 acts as a potent agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) with an EC50 of 25 nM in HEK293 cells .

Neuroprotective Effects

Recent studies have demonstrated that CST-14 exerts significant neuroprotective effects, particularly in models of sepsis-associated encephalopathy (SAE). In a mouse model induced by cecal ligation and puncture (CLP), CST-14 administration improved cognitive function and reduced anxiety-related behaviors as assessed by various behavioral tests such as the Novel Object Recognition Test (NORT) and the Elevated Plus Maze Test (EPMT) .

Key Findings from Neuroprotective Studies:

  • Cognitive Improvement : CST-14 treatment enhanced cognitive performance in septic mice.
  • Inflammatory Response Modulation : It significantly reduced levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in both serum and brain tissues.
  • Blood-Brain Barrier Integrity : CST-14 helped maintain blood-brain barrier integrity, which is crucial during inflammatory conditions .

Anti-inflammatory Properties

CST-14 has been shown to possess anti-inflammatory properties that may have therapeutic implications for conditions characterized by excessive inflammation. In murine models of sepsis and endotoxemia, CST-14 administration resulted in improved survival rates and reduced clinical manifestations associated with sepsis . The neuropeptide's ability to suppress inflammatory cytokine production underscores its potential as a therapeutic agent in inflammatory diseases.

Case Studies

  • Sepsis Model :
    • Objective : To evaluate the effects of CST-14 on cognitive impairment and inflammation in a CLP-induced sepsis model.
    • Results : Administration of CST-14 led to improved survival rates and cognitive performance. The treatment also decreased microglial activation and restored blood-brain barrier function .
  • Atherosclerosis Study :
    • Objective : Investigate the effects of CST-14 on atherosclerosis in hyperlipidemic ApoE-deficient mice.
    • Results : Systemic treatment with CST-14 reduced the size and number of atherosclerotic plaques while modulating immune responses within the vascular system .

Eigenschaften

IUPAC Name

6-amino-2-[[19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-(1-hydroxyethyl)-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-(pyrrolidine-2-carbonylamino)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRPLNQJNRBRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H113N19O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1721.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.